4-氨基-1H-吡唑-5-甲酸乙酯

描述

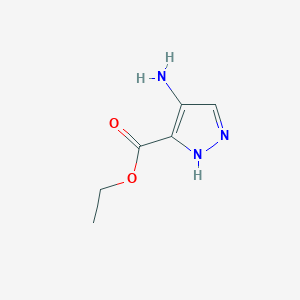

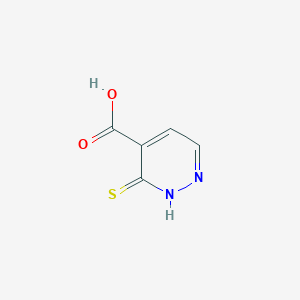

Ethyl 4-amino-1H-pyrazole-5-carboxylate is a chemical compound used in the preparation of isoxazole-4-carboxylic acid derivatives and isoxazole-3,5-dicarboxamides . It acts as an intermediate in organic synthesis .

Synthesis Analysis

The synthesis of ethyl 4-amino-1H-pyrazole-5-carboxylate involves various strategies such as multicomponent approach, dipolar cycloadditions, cyclocondensation of hydrazine with carbonyl system, using heterocyclic system and multicomponent approach .Molecular Structure Analysis

The molecular structure of ethyl 4-amino-1H-pyrazole-5-carboxylate is represented by the formula C6H9N3O2 . The InChI code for this compound is 1S/C6H9N3O2/c1-2-11-6(10)5-4(7)3-8-9-5/h3H,2,7H2,1H3,(H,8,9) .Physical And Chemical Properties Analysis

Ethyl 4-amino-1H-pyrazole-5-carboxylate has a molecular weight of 155.16 . It is a solid at room temperature . The melting point of this compound is between 90-92 degrees Celsius .科学研究应用

缓蚀

4-氨基-1H-吡唑-5-甲酸乙酯衍生物,特别是 6-氨基-3-甲基-4-(对甲苯基)-2,4-二氢吡喃并[2,3,C]吡唑-5-甲酸乙酯 (EPP-1),因其缓蚀性能而受到研究。它们在防止软钢腐蚀方面显示出很高的效率,这对于工业酸洗工艺很有价值。研究发现这些衍生物会粘附在金属表面,形成保护膜,这由 SEM 和 AFM 研究证实。在 100 mg/L 的浓度下,EPP-1 的效率达到 98.8%,表明在缓蚀中的工业应用具有很强的潜力 (Dohare、Ansari、Quraishi 和 Obot,2017)。

杂环化合物的合成

4-氨基-1H-吡唑-5-甲酸乙酯用于合成各种杂环化合物。一个值得注意的过程涉及它与活化的羰基团缩合,以产生新型的吡唑并[3,4-b]吡啶产物。这种合成在创建 N-稠合杂环化合物中很有价值,该化合物在制药和材料科学中具有应用 (Ghaedi、Bardajee、Mirshokrayi、Mahdavi、Shafiee 和 Akbarzadeh,2015)。

生物活性化合物的合成

该化合物已被用作合成具有潜在抗菌和抗癌特性的新型吡唑衍生物的前体。例如,由 4-氨基-3-(4-氯苯基)-吡唑-5-甲酸乙酯合成的化合物对某些癌细胞系显示出有希望的结果,并表现出显着的抗菌活性 (Hafez、El-Gazzar 和 Al-Hussain,2016)。

在荧光分子中的应用

相关的化合物 5-氨基-3-三氟甲基-1H-吡唑-4-甲酸乙酯已被用于合成新型荧光分子。这些化合物因其强荧光和多个结合位点而显着,使其在各种科学和工业应用中很有用,例如传感器和标记 (Wu、Chen、Li、Zou、Hu 和 Yang,2006)。

安全和危害

Ethyl 4-amino-1H-pyrazole-5-carboxylate is classified as a skin irritant (H315), eye irritant (H319), and may cause respiratory irritation (H335) . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray (P261), wash skin thoroughly after handling (P264), use only outdoors or in a well-ventilated area (P271), wear protective gloves/protective clothing/eye protection/face protection (P280), and if on skin: wash with plenty of soap and water (P302 + P352) .

作用机制

Target of Action

Ethyl 4-amino-1H-pyrazole-5-carboxylate is a derivative of pyrazole, a class of compounds known for their diverse biological activities . . Pyrazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, anti-inflammatory, anticancer, analgesic, anticonvulsant, anthelmintic, antioxidant, and herbicidal properties . Therefore, the targets could be numerous and varied, depending on the specific biological activity being considered.

Mode of Action

Pyrazoles are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds with target molecules . The presence of the amino group in the 4-position could potentially enhance the reactivity of the compound, allowing it to interact more effectively with its targets.

Biochemical Pathways

These could potentially include pathways related to inflammation, cancer, bacterial infection, and oxidative stress, among others .

Pharmacokinetics

The presence of the ethyl ester group could potentially enhance the compound’s lipophilicity, which could improve its absorption and distribution within the body . The compound’s metabolism and excretion would likely depend on various factors, including its interactions with metabolic enzymes and transport proteins.

Result of Action

Given the wide range of biological activities exhibited by pyrazole derivatives, the effects could potentially include the inhibition of bacterial growth, reduction of inflammation, induction of cancer cell apoptosis, reduction of oxidative stress, and others .

属性

IUPAC Name |

ethyl 4-amino-1H-pyrazole-5-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9N3O2/c1-2-11-6(10)5-4(7)3-8-9-5/h3H,2,7H2,1H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLIFAQGFWIYWDA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=NN1)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40971321 | |

| Record name | Ethyl 4-amino-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40971321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

55904-61-5 | |

| Record name | Ethyl 4-amino-1H-pyrazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40971321 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl 4-amino-1H-pyrazole-3-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-{[4-amino-5-(2-thienylsulfonyl)pyrimidin-2-yl]thio}-N-butyl-N-methylacetamide](/img/structure/B2914783.png)

![2-(4-oxo-5,6,7,8-tetrahydro-3H-[1]benzothiolo[2,3-d]pyrimidin-2-yl)acetonitrile](/img/structure/B2914785.png)

![(E)-N-(3-(2-ethoxyethyl)-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)-4-((4-methoxyphenyl)sulfonyl)butanamide](/img/structure/B2914786.png)

![2-(8-methoxy-3-oxo-2-phenyl-2,3-dihydrochromeno[2,3-c]pyrazol-1(4H)-yl)-N-phenylacetamide](/img/structure/B2914787.png)

![3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-6-ethyl-4-oxo-4H-chromen-7-yl thiophene-2-carboxylate](/img/structure/B2914794.png)

![Methyl 7-(4-chlorophenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2914800.png)

![ethyl 5-[[(Z)-(3,4-dimethoxyphenyl)methylideneamino]carbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B2914802.png)

![N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)-1-(methylsulfonyl)piperidine-4-carboxamide](/img/structure/B2914806.png)